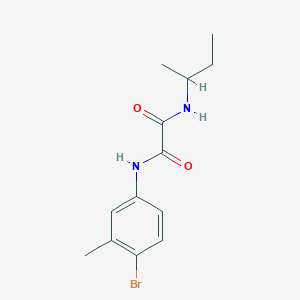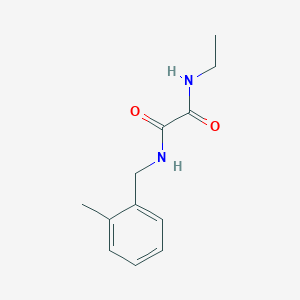![molecular formula C11H14N2O3 B4013850 2-[(anilinocarbonyl)amino]butanoic acid CAS No. 65081-79-0](/img/structure/B4013850.png)
2-[(anilinocarbonyl)amino]butanoic acid
説明
Synthesis Analysis
The synthesis of compounds related to 2-[(anilinocarbonyl)amino]butanoic acid often involves strategic nucleophilic substitutions and cyclocondensation reactions. A relevant example includes the synthesis of 2-(azolyl)anilines, which act as effective 1,5-nucleophiles in cyclocondensation reactions, showing the versatility of aniline derivatives in forming complex structures (Antypenko et al., 2017).
Molecular Structure Analysis
The molecular structure of amino acid derivatives is pivotal for their chemical behavior. High-resolution spectroscopy and computational methods provide insights into the conformation of products derived from reactions involving aniline derivatives, revealing the influence of substituents on molecular geometry and stability (Issac & Tierney, 1996).
Chemical Reactions and Properties
Aniline derivatives, including those similar to 2-[(anilinocarbonyl)amino]butanoic acid, participate in a range of chemical reactions, leading to the formation of novel compounds with potential biological activities. Their ability to undergo cyclocondensation and other reactions underscores their chemical reactivity and applicability in diverse synthetic pathways (Antypenko et al., 2017).
Physical Properties Analysis
The physical properties of compounds like 2-[(anilinocarbonyl)amino]butanoic acid are often characterized by their solubility, melting points, and spectroscopic data. These properties are crucial for understanding the compound's behavior in various environments and for tailoring its use in specific applications. Research into similar compounds provides a foundational understanding of how structural variations affect these physical characteristics.
Chemical Properties Analysis
The chemical properties of 2-[(anilinocarbonyl)amino]butanoic acid derivatives are largely defined by their functional groups, which dictate reactivity, acidity, basicity, and other chemical behaviors. Studies on aniline derivatives illustrate how modifications to the molecular structure can enhance reactivity or confer specific properties, such as increased stability or biological activity (Antypenko et al., 2017).
科学的研究の応用
Thietanium Ion Formation from Food Mutagen
Research by Jolivette, Kende, and Anders (1998) explored the formation of thietanium ions from 2-chloro-4-(methylthio)butanoic acid, which is a direct-acting mutagen isolated from fish preserved with salt and nitrite. The study proposed the formation of 1-methyl-2-thietaniumcarboxylic acid as a reactive intermediate that may be associated with the compound's observed mutagenicity, providing insights into the chemical interactions and potential health risks of related compounds (Jolivette, Kende, & Anders, 1998).
Peptide Synthesis Using Protecting Groups
Sieber and Iselin (1968) discussed the use of the 2-(p-diphenyl)-isopropyloxycarbonyl (Dpoc) residue for the selective protection of α-amino groups in the synthesis of peptides. This technique is crucial for creating complex peptides with specific functions, highlighting the versatility of amino acids and their derivatives in biochemical research and drug development (Sieber & Iselin, 1968).
Enantiomeric Excesses in Meteoritic Amino Acids
Cronin and Pizzarello (1997) analyzed stereo isomers of amino acids found in the Murchison meteorite, revealing enantiomeric excesses that suggest an asymmetric influence on organic chemical evolution before the origin of life. This study underscores the importance of amino acids and their derivatives in understanding prebiotic chemistry and the origins of life on Earth (Cronin & Pizzarello, 1997).
特性
IUPAC Name |
2-(phenylcarbamoylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-9(10(14)15)13-11(16)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCFAXUHECFUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387859 | |
| Record name | AG-670/33924008 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65081-79-0 | |
| Record name | 2-[[(Phenylamino)carbonyl]amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65081-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-670/33924008 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole hydrochloride](/img/structure/B4013797.png)
![5-(2-furyl)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B4013817.png)
![3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B4013819.png)

![3-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B4013834.png)

![2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone](/img/structure/B4013846.png)
![ethyl 5-[(cyclopentylamino)carbonyl]-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4013853.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B4013854.png)

